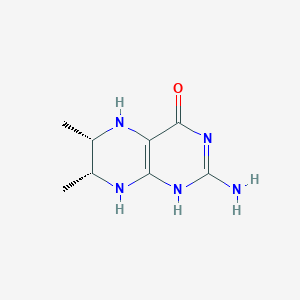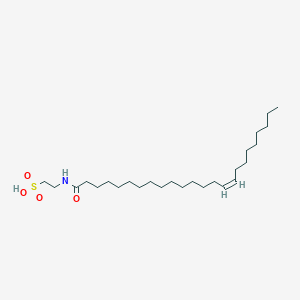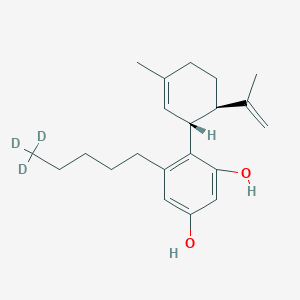![molecular formula C24H42ClNO2 B7852575 2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)
2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride is a complex organic compound with a unique structure This compound is characterized by its intricate fused ring system and the presence of both ether and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride typically involves multiple steps. The process begins with the preparation of the core naphthobenzofuran structure, which is achieved through a series of cyclization reactions. Subsequent steps involve the introduction of the ether and amine groups through nucleophilic substitution and reductive amination, respectively. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure consistent quality. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ether and amine groups can be oxidized under specific conditions, leading to the formation of corresponding oxides and amides.
Reduction: The compound can be reduced to form simpler derivatives, often using hydrogenation or metal hydride reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and amides, while reduction can produce simpler amines and hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound is investigated for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use in treating various conditions, including neurological disorders and cancers, due to its ability to modulate biological pathways.
Industry
Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine
- **2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets that are not observed with other compounds, making it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2.ClH/c1-5-25(6-2)14-16-26-19-9-12-23(3)18(17-19)7-8-20-21(23)10-13-24(4)22(20)11-15-27-24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20+,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNRSWDGEDXOBH-NYHLQAQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCO4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCO4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Didecyl-5-[3-(1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]dihydro-2-thioxo-4,6-(1H,5H)-pyrimidinedione](/img/structure/B7852525.png)



![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7852565.png)




